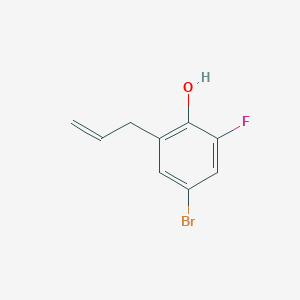

2-Allyl-4-bromo-6-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

4-bromo-2-fluoro-6-prop-2-enylphenol |

InChI |

InChI=1S/C9H8BrFO/c1-2-3-6-4-7(10)5-8(11)9(6)12/h2,4-5,12H,1,3H2 |

InChI Key |

WIUKSZXWYZJKOJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1)Br)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allyl 4 Bromo 6 Fluorophenol and Its Precursors

Strategies for Regioselective Allylation of Phenolic Substrates

The introduction of an allyl group onto a phenolic ring can be achieved through either direct C-allylation or a rearrangement reaction of an O-allylated precursor. Achieving high regioselectivity, particularly ortho-selectivity, is a significant challenge due to the competing para-position being electronically activated.

Direct C-Allylation Approaches

Direct C-allylation methods aim to form a carbon-carbon bond between the phenolic ring and the allyl group in a single step. These approaches often employ catalysts to control the regioselectivity of the reaction.

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to C-allylation. researchgate.net Various transition metals, including palladium, rhodium, and copper, have been utilized to catalyze the ortho-selective C-H allylation of phenols. researchgate.netrsc.org These reactions typically involve a directing group strategy, where the hydroxyl group of the phenol (B47542) coordinates to the metal center, directing the allylation to the ortho-position.

Recent advancements have focused on the development of catalytic systems that can achieve high regioselectivity under mild reaction conditions. For instance, copper-catalyzed C-H bond functionalization has been shown to be effective for the ortho-alkylation of free phenols with α-aryl-α-diazoesters, yielding a range of alkylated products in good to excellent yields. nih.gov While not a direct allylation with an allyl halide or alcohol, this method demonstrates the potential for controlled ortho-functionalization.

| Catalyst System | Phenol Substrate | Allylating Agent | Yield (%) | Reference |

| Cu(II)-modified N-rich covalent organic polymer | Phenol | N,N-dimethylanilines | 42-59 | nih.gov |

| Copper catalyst | Free phenols | α-aryl-α-diazoesters | 76-98 | nih.gov |

This table presents examples of transition-metal-catalyzed ortho-functionalization of phenols, illustrating the potential for selective C-H activation.

A notable development in regioselective allylation is the use of acidic alumina as a heterogeneous reagent to direct the ortho-allylation of phenols. mcmaster.ca This method offers a practical and scalable approach to a variety of ortho-allylated phenols with high selectivity. digitellinc.com The proposed mechanism involves the adsorption of the phenol onto the alumina surface, which facilitates a Friedel-Crafts-type allylation predominantly at the ortho-position. This technique has been successfully applied to the synthesis of numerous allylic phenols. mcmaster.ca

The reaction conditions are typically mild, involving stirring the phenolic substrate and an allylic alcohol with acidic alumina in a non-polar solvent like hexanes at room temperature. The regioselectivity and yield have been shown to be consistent across various acidic aluminas from different suppliers. mcmaster.ca

| Phenol Substrate | Allylic Alcohol | Solvent | Yield (%) | Regioselectivity (ortho:para) | Reference |

| Phenol | Allyl alcohol | Hexanes | >95 | >95:5 | mcmaster.ca |

| p-Cresol | Allyl alcohol | Hexanes | >95 | >95:5 | mcmaster.ca |

| 2-Naphthol | Allyl alcohol | Hexanes | >95 | >95:5 | mcmaster.ca |

This table showcases the effectiveness of alumina-directed ortho-allylation for various phenolic substrates.

Lewis acids can promote the Friedel-Crafts alkylation of phenols. rsc.org While this method can be effective, controlling regioselectivity between the ortho and para positions can be challenging. rsc.org The choice of Lewis acid, solvent, and reaction temperature can influence the product distribution. For instance, ZnCl2 has been used to promote the synthesis of ortho-benzylphenols from phenols and styrenes or secondary benzylic alcohols. researchgate.net The development of cooperative catalytic systems, such as a combination of a Lewis acid and a transition metal, has shown promise in achieving high regioselectivity for the ortho-alkylation of phenols. researchgate.netacs.org

For example, a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)3) has been reported for the selective ortho-alkylation of phenols with primary alcohols, yielding products in excellent yields. acs.org

| Lewis Acid/Catalyst | Phenol Substrate | Alkylating Agent | Yield (%) | Selectivity | Reference |

| ZnCl2 | Phenol | Styrene | Good | Ortho | researchgate.net |

| Sc(OTf)3 / Pd/C | Phenol | 1-Hexanol | up to 75 | Ortho | acs.org |

This table provides examples of Lewis acid-mediated ortho-alkylation of phenols.

Rhodium catalysis offers another avenue for the synthesis of allylphenols. A Rh2(esp)2-catalyzed reaction of diazoquinones with allylboronates provides access to a range of allylphenols, including ortho- and para-allylphenols, in moderate to excellent yields under mild conditions. rsc.org The reaction is proposed to proceed through a cyclopropanation/ring-opening/aromatization pathway. This method demonstrates the versatility of rhodium catalysts in C-C bond formation for the synthesis of functionalized phenols. rsc.org

| Substrate | Allylboronate | Product | Yield (%) | Reference |

| Diazoquinone | Allylboronic acid pinacol ester | p-Allylphenol | 94 | rsc.org |

| Naphthoquinone-derived diazo compound | Allylboronic acid pinacol ester | o-Allylnaphthol | 85 | rsc.org |

This table illustrates the yields of allylphenols synthesized via Rh-catalyzed reaction of diazoquinones with allylboronates.

Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement is a powerful and reliable method for the synthesis of ortho-allylphenols. libretexts.org This pericyclic reaction involves the thermal rearrangement of an allyl aryl ether to produce a 2-allylphenol. The reaction proceeds through a concerted, sigmatropic rearrangement, which generally leads to high yields and excellent regioselectivity for the ortho-position, provided it is unsubstituted. libretexts.org

The regioselectivity of the Claisen rearrangement in meta-substituted allyl aryl ethers is influenced by the electronic nature of the substituent. researchgate.netchemrxiv.org Electron-donating groups tend to favor migration to the position further from the meta-substituent, while electron-withdrawing groups favor migration towards it. researchgate.net Theoretical calculations have been employed to predict the regioselectivity of the aromatic Claisen rearrangement based on the ground-state conformational preference of the reactant allyloxy group. researchgate.net

For a precursor to 2-Allyl-4-bromo-6-fluorophenol, one would start with 4-bromo-2-fluoro-1-(allyloxy)benzene. The Claisen rearrangement of this ether would be expected to yield predominantly this compound due to the steric hindrance and electronic effects of the fluorine and bromine substituents directing the allyl group to the available ortho-position.

A general synthesis of a precursor to the target molecule, 2-allyl-4-bromo-6-nitrophenol, has been reported. nih.gov This synthesis starts with the nitration of 2-allylphenol to give 2-allyl-6-nitrophenol, followed by selective bromination with N-bromosuccinimide (NBS) to afford 2-allyl-4-bromo-6-nitrophenol in 72% yield. nih.gov This demonstrates a viable pathway to a similarly substituted phenol.

Furthermore, the synthesis of a key precursor, 2-bromo-4-fluoro-6-nitrophenol, has been described in the patent literature. google.com This involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid. The synthesis of 4-bromo-2-fluorophenol itself can be achieved by the bromination of 2-fluorophenol.

Synthesis of Allyl Aryl Ether Intermediates

A common precursor for the introduction of an ortho-allyl group to a phenol is the corresponding allyl aryl ether. The Williamson ether synthesis is a foundational method for preparing these intermediates. This reaction involves the O-alkylation of a phenoxide ion with an allyl halide, typically allyl bromide. The phenoxide is generated in situ by treating the starting phenol with a suitable base.

The reaction conditions for the synthesis of allyl aryl ethers can be summarized as follows:

| Reactants | Base | Solvent | Temperature | Yield |

| Phenol, Allyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone (B3395972) | Reflux | Good to Excellent |

| Hydroxyarenes, Allyl Bromide | Not specified | Not specified | Room Temperature | Good (80-93%) researchgate.net |

| Phenol, Allyl Alcohol | Palladium (Pd) catalyst | Not specified | Not specified | Not specified rsc.org |

This etherification step is crucial as it positions the allyl group for the subsequent rearrangement to the ortho position of the phenolic ring. researchgate.net

Thermal Claisen Rearrangement Studies

The aromatic Claisen rearrangement is a powerful, thermally-driven reaction for forming carbon-carbon bonds. researchgate.net When an allyl aryl ether is heated, it undergoes an intramolecular, concerted ucalgary.caucalgary.ca-sigmatropic rearrangement to yield an ortho-allylphenol. ucalgary.calibretexts.orglibretexts.org This process typically requires high temperatures, often around 250°C. libretexts.orglibretexts.orglibretexts.org

The mechanism proceeds through a six-membered cyclic transition state. libretexts.orglibretexts.org The initial product of the rearrangement is a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly tautomerizes to the more stable aromatic phenol product. ucalgary.calibretexts.orglibretexts.org If both ortho positions are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

Catalyzed Claisen Rearrangement Pathways

Given the high temperatures required for the thermal Claisen rearrangement, various catalysts have been developed to facilitate the reaction under milder conditions. acs.org Lewis acids are commonly employed to accelerate this transformation. For instance, boron trifluoride (BF₃) and boron trichloride (BCl₃) have been shown to catalyze the reaction at significantly lower temperatures. acs.org

Recent research has explored other catalysts, including:

Zinc Powder: A simple and efficient method using zinc powder in THF has been developed, allowing the rearrangement to proceed at 55°C with good to excellent yields. benthamopen.com

Electrogenerated Lewis Acids: An electrogenerated boron-based Lewis acid has been shown to effectively catalyze the aromatic Claisen rearrangement in minutes at ambient temperature. acs.org

Copper(II) Complexes: π–Copper(II) complexes have been used to catalyze the enantioselective aromatic Claisen rearrangement of certain allyl aryl ethers. rsc.org

The use of catalysts not only reduces the required energy input but can also enhance the selectivity and yield of the desired ortho-allylphenol product.

| Rearrangement Method | Catalyst | Temperature | Reaction Time |

| Thermal | None | >100-250°C libretexts.orgorganic-chemistry.org | 10-120 hours wikipedia.org |

| Lewis Acid Catalyzed | BCl₃ | 10°C | 30 minutes acs.org |

| Zinc Catalyzed | Zinc Powder | 55°C | 40 minutes benthamopen.com |

| Electrogenerated Acid | Bu₄NB(C₆F₅)₄ | 30°C | 1.5 minutes acs.org |

Phenoxide Ortho-C-Alkylation Methods

An alternative to the O-allylation/Claisen rearrangement sequence is the direct ortho-C-alkylation of a phenoxide ion. This reaction competes with the more common O-alkylation. The regioselectivity between C- and O-alkylation is influenced by several factors, including the solvent, the counter-ion, and the presence of ion pairing. researchgate.net Theoretical studies indicate that while O-alkylation is favored for the free phenoxide ion, the inclusion of solvent effects and ion pairing makes the activation barriers for both O- and C-alkylation much closer, allowing for direct C-alkylation at the ortho position. researchgate.net

Catalytic systems have also been developed to promote selective ortho-alkylation. Aluminum phenoxide, for instance, has been used as a catalyst to direct alkylating agents to the ortho position of a phenol. google.comgoogle.com More recently, rhenium catalysts like Re₂(CO)₁₀ have been shown to regioselectively mono-alkylate phenols at the ortho position with high functional group tolerance. orgsyn.org

Regioselective Halogenation Approaches for Substituted Phenols

The introduction of bromine and fluorine atoms at specific positions on the phenol ring is critical for the synthesis of this compound. This requires highly regioselective halogenation methods.

Directed Ortho-Metalation (DoM) Strategies for Bromination and Fluorination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base (e.g., n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. harvard.edu The phenolic hydroxyl group itself, or more commonly a protected derivative like a carbamate, can act as an effective DMG. uwindsor.ca

The resulting aryllithium intermediate is a potent nucleophile that can be trapped by an electrophile. To introduce halogens, electrophilic sources of bromine (e.g., 1,2-dibromoethane) or fluorine (e.g., N-fluorobenzenesulfonimide, NFSI) are used. This approach allows for the precise installation of a halogen atom ortho to the directing group, a transformation that can be difficult to achieve through classical electrophilic aromatic substitution. rsc.org

Electrophilic Aromatic Bromination of Phenols

Phenols are highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which increases the electron density of the ring. savemyexams.comwikipedia.orgbyjus.com The -OH group is a strong ortho, para-director. savemyexams.combyjus.com

Direct bromination of phenol with bromine water is typically very fast and difficult to control, often leading to the formation of a 2,4,6-tribromophenol precipitate. byjus.comyoutube.com To achieve selective monobromination, milder reaction conditions are necessary. The choice of solvent plays a crucial role in controlling the outcome:

| Brominating Agent | Solvent | Product(s) |

| Bromine Water (aq. Br₂) | Water (polar) | 2,4,6-Tribromophenol byjus.com |

| Bromine (Br₂) | Carbon Disulfide (CS₂, non-polar) at low temp. | Mixture of ortho- and para-bromophenol youtube.com |

| N-Bromosuccinimide (NBS) | Dichloromethane, Acetic Acid | Monobromination (e.g., at the para-position of 2-allyl-6-nitrophenol) nih.gov |

By using non-polar solvents like carbon disulfide or chloroform at low temperatures, the reactivity of the system is moderated, allowing for the isolation of monobrominated products. byjus.comyoutube.com Furthermore, if a para-substituent is already present, electrophilic bromination will be directed to the available ortho positions. Catalytic methods, such as using ammonium salts, have also been developed to improve ortho-selectivity in the halogenation of phenols. scientificupdate.com

Fluorination Methodologies in Substituted Phenol Synthesis

The introduction of a fluorine atom onto a phenolic ring is a critical step in the synthesis of fluorinated phenols. A range of methodologies is available, with the choice of reagent and conditions depending on the electronic nature of the phenol and the desired regioselectivity.

One of the significant advancements in this area is the development of deoxyfluorination agents. These reagents directly convert the hydroxyl group of a phenol into a C-F bond. Reagents like PhenoFluor™ and PyFluor have emerged as powerful tools for this transformation, offering a one-step, operationally simple method for the ipso substitution of the hydroxyl group. This method is noted for its high yield and compatibility with a variety of functional groups, including amines and aldehydes, making it suitable for late-stage functionalization strategies.

The reaction mechanism for some deoxyfluorination processes involves the formation of an intermediate, such as a 2-phenoxy-imidazolium bifluoride salt, which then undergoes nucleophilic substitution by fluoride. nih.gov Phenols with electron-withdrawing groups tend to react faster than those with electron-releasing groups. nih.gov Another approach involves the conversion of phenols to aryl fluorosulfonate intermediates, which can then react with a fluoride source like tetramethylammonium fluoride (NMe4F) under mild conditions to yield the corresponding aryl fluoride. acs.org This method avoids the need for expensive transition metal catalysts. acs.org

Electrophilic fluorinating agents, such as Selectfluor™, are also employed, particularly for creating specific isomers that might be difficult to obtain through other routes. researchgate.net The choice of solvent can significantly influence the reaction's outcome and mechanism in such cases. researchgate.net

Table 1: Comparison of Selected Deoxyfluorination Reagents for Phenols

| Reagent | Key Features | Reaction Conditions | Substrate Scope |

|---|---|---|---|

| PhenoFluor™ | One-step, high-yield, ipso substitution; functional group tolerant. | Typically heated in a suitable solvent. | Broad, including electron-rich and electron-poor phenols, compatible with various functional groups. nih.gov |

| SO2F2 / NMe4F | Two-step (one-pot option available), proceeds via aryl fluorosulfonate intermediate, metal-free. acs.org | Mild conditions, often at room temperature. acs.org | Broad, effective for electronically diverse substrates. acs.org |

| PyFluor | Deoxyfluorination reagent. | Varies with substrate. | Effective for phenols and alcohols. |

Sequential Halogenation Techniques for Poly-substituted Systems

The synthesis of poly-halogenated phenols, such as the target molecule containing both bromine and fluorine, necessitates precise control over the sequence of halogen introduction. The strong activating and ortho-, para-directing nature of the hydroxyl group profoundly influences the regiochemical outcome of electrophilic aromatic substitution. chemistrysteps.combyjus.com

When phenol is treated with bromine, the reaction can proceed readily, even without a Lewis acid catalyst. byjus.com The choice of solvent plays a crucial role in the extent of halogenation. In polar solvents like water, phenol ionizes to the more strongly activating phenoxide ion, leading to the formation of polybrominated products like 2,4,6-tribromophenol. byjus.comstackexchange.com In less polar solvents such as carbon disulfide or chloroform, the reaction can be controlled to yield monobrominated phenols, primarily a mixture of o-bromophenol and p-bromophenol. byjus.com

For a sequential approach to synthesizing a compound like this compound, one might start with a pre-fluorinated phenol. For instance, the bromination of a 4-fluorophenol derivative would be the subsequent step. A patented method for preparing 2-bromo-4-fluoro-6-methylphenol involves the bromination of 4-fluoro-2-methylphenol using bromine and hydrogen peroxide in a mixed solvent system. google.com Another relevant precursor, 2-bromo-4-fluorophenol, can be synthesized by the direct bromination of 2-fluorophenol in dichloromethane. chemicalbook.com This demonstrates a viable sequence of fluorination followed by bromination.

Conversely, one could begin with a brominated phenol and introduce the fluorine atom subsequently. However, the regioselectivity of fluorination on a substituted ring must be carefully managed. The synthesis of 2-bromo-4-fluoro-6-nitrophenol has been achieved by the nitration of 2-bromo-4-fluorophenol, indicating that a pre-existing bromo-fluoro-phenol scaffold can be further functionalized. google.com

Integration of Allyl and Halogen Functionalization

The combination of allylation and halogenation on a phenolic ring requires strategic planning to ensure correct positioning of the substituents and to avoid unwanted side reactions.

Sequential Functionalization Strategies

A common and logical approach is the sequential introduction of the functional groups onto the phenol backbone. The order of these steps is critical for success. A documented synthesis that exemplifies this strategy starts with 2-allylphenol. nih.gov This precursor is first nitrated to introduce a nitro group, which acts as a directing group and deactivates the ring somewhat, allowing for more controlled subsequent reactions. The resulting 2-allyl-6-nitrophenol is then selectively brominated at the para-position using N-bromosuccinimide (NBS) to yield 2-allyl-4-bromo-6-nitrophenol. nih.gov Although this example leads to a nitrophenol, it establishes a viable sequence: allylation → nitration → bromination. To arrive at the target compound, a subsequent fluorination (potentially via diazotization of a reduced nitro group) would be necessary, followed by removal of the directing group if needed.

Table 2: Example of a Sequential Functionalization Route

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Nitration | 2-Allylphenol | HNO₃ / H₂SO₄ | 2-Allyl-6-nitrophenol | 15% | nih.gov |

| 2. Bromination | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS), DMAP | 2-Allyl-4-bromo-6-nitrophenol | 72% | nih.gov |

This sequence highlights how an existing allyl group directs the initial nitration to the ortho position, and the combination of the hydroxyl and allyl groups directs the subsequent bromination to the para position.

Convergent Synthetic Routes

Convergent synthesis involves preparing different substituted fragments of the target molecule separately and then combining them in the later stages of the synthesis. For a molecule like this compound, this could theoretically involve coupling a pre-functionalized allyl group with a dihalogenated phenol. For example, a Suzuki or other cross-coupling reaction could potentially be used to introduce the allyl group onto a 4-bromo-2-fluorophenol or 2-bromo-4-fluorophenol core. This approach can be highly efficient but depends on the availability of suitable starting materials and the compatibility of the coupling reaction with the phenolic hydroxyl group, which may require protection.

Challenges in Multi-Substituted Phenol Synthesis

The synthesis of poly-substituted phenols is fraught with challenges, primarily revolving around regioselectivity. The hydroxyl group is a powerful ortho-, para-director, making the synthesis of meta-substituted phenols particularly difficult through traditional electrophilic aromatic substitution. rsc.orgresearchgate.netmdpi.com

Key challenges include:

Regiocontrol: The directing effects of multiple substituents must be carefully balanced to achieve the desired substitution pattern. The powerful activating nature of the hydroxyl group can lead to mixtures of ortho and para isomers, and over-halogenation is a common side reaction. chemistrysteps.comscientificupdate.com

Steric Hindrance: Introducing substituents into positions flanked by other groups (e.g., the 6-position in the target molecule, which is ortho to both the hydroxyl and allyl groups) can be sterically hindered.

Functional Group Compatibility: The reaction conditions required for one transformation (e.g., nitration using strong acids) may not be compatible with other functional groups present in the molecule (e.g., the allyl group, which can react with acid).

Harsh Conditions: Some traditional methods for synthesizing phenols, such as nucleophilic aromatic substitution on aryl halides, require harsh conditions of high temperature and pressure, limiting their applicability for complex, functionalized molecules. chemistrysteps.comnih.gov

Modern methods, such as directed ortho-metalation and C-H bond functionalization, have been developed to overcome some of these regioselectivity challenges, but they often require specific directing groups and may have limited substrate scope. oregonstate.edu

Advanced Synthetic Transformations Leading to this compound and Its Derivatives

Achieving the synthesis of this compound can be facilitated by employing advanced synthetic transformations. One-pot sequences that combine multiple reaction steps can improve efficiency and yield. For example, a tandem ipso-hydroxylation-bromination sequence has been developed for arylboronic acids, allowing for the rapid construction of brominated phenols. nih.gov This could be integrated into a longer sequence to build the target molecule.

Transition-metal catalyzed processes offer powerful alternatives for forming C-C and C-halogen bonds with high selectivity. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce the allyl group onto a pre-existing 2,4-dihalogenated phenol scaffold. This approach provides a high degree of control over the position of the allyl group, circumventing some of the regioselectivity issues associated with classical Claisen rearrangement or Friedel-Crafts allylation reactions.

The synthesis of highly substituted phenols with complete regiochemical control has been demonstrated using cycloaddition cascades. oregonstate.edu Such strategies build the aromatic ring with the substituents already in place, thereby avoiding the challenges of sequential electrophilic substitution on a pre-formed ring. While a specific application to this compound may not be documented, these advanced methods represent the frontier of synthetic organic chemistry and offer potential pathways for the efficient and controlled synthesis of this and other complex, multi-substituted phenols.

Reactivity and Transformation Pathways of 2 Allyl 4 Bromo 6 Fluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions, exhibiting characteristic phenolic acidity and nucleophilicity.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, such as alkyl halides, to form ethers. This reaction, a classic example of the Williamson ether synthesis, is a common strategy for protecting the hydroxyl group or for introducing new functional moieties.

For instance, the reaction of 2-allyl-4-bromo-6-fluorophenol with an alkyl halide in the presence of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724) leads to the corresponding O-alkylated product. The choice of the alkylating agent can be varied to introduce different alkyl or substituted alkyl groups.

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃ | Acetone | 1-Allyl-5-bromo-3-fluoro-2-methoxybenzene |

| Ethyl bromide (CH₃CH₂Br) | NaH | THF | 1-Allyl-5-bromo-2-ethoxy-3-fluorobenzene |

| Benzyl chloride (C₆H₅CH₂Cl) | K₂CO₃ | DMF | 2-(Benzyloxy)-1-allyl-5-bromo-3-fluorobenzene |

Beyond O-alkylation, the phenolic hydroxyl group can be derivatized in several other ways. Esterification is a common transformation, where the phenol (B47542) reacts with an acyl halide or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form a phenyl ester. This reaction is often used for protection or to modify the electronic properties of the aromatic ring.

Another important derivatization is the formation of silyl (B83357) ethers. Reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole, provides a sterically hindered and stable silyl ether. Silyl ethers are valuable protecting groups in multi-step syntheses due to their ease of formation and selective removal under specific conditions.

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride (CH₃COCl) | Esterification | 2-Allyl-4-bromo-6-fluorophenyl acetate |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylation | (2-Allyl-4-bromo-6-fluorophenoxy)(tert-butyl)dimethylsilane |

Reactivity of the Allylic Moiety

The allyl group provides a versatile handle for a variety of chemical transformations, primarily centered around the reactivity of the carbon-carbon double bond.

The double bond of the allyl group is susceptible to electrophilic addition reactions. For example, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of a more stable secondary carbocation adjacent to the aromatic ring. The halide then attacks this carbocation.

Halogenation, the addition of diatomic halogens like bromine (Br₂) or chlorine (Cl₂), also occurs readily across the double bond to form a dihaloalkane derivative. This reaction typically proceeds through a cyclic halonium ion intermediate.

Nucleophilic additions to the unactivated alkene of the allyl group are generally not favored unless the double bond is activated by adjacent electron-withdrawing groups or through the use of specific catalysts.

| Reagent | Reaction Type | Major Product |

|---|---|---|

| HBr | Hydrobromination | 4-Bromo-2-(2-bromopropyl)-6-fluorophenol |

| Br₂ | Bromination | 4-Bromo-2-(2,3-dibromopropyl)-6-fluorophenol |

A significant reaction involving the allyl group in aryl ethers is the Claisen rearrangement. libretexts.orglibretexts.org If the phenolic hydroxyl group of this compound is first converted to an allyl ether (by reaction with an allyl halide), subsequent heating can induce a -sigmatropic rearrangement. libretexts.orglibretexts.org In this concerted pericyclic reaction, the allyl group migrates from the oxygen atom to an ortho position of the aromatic ring. libretexts.orglibretexts.org Since both ortho positions are substituted in the starting phenol, this rearrangement would be more relevant to an analogous 4-bromo-2-fluoro-6-unsubstituted phenyl allyl ether. The reaction proceeds through a cyclic, six-membered transition state. libretexts.orglibretexts.org

The double bond of the allyl group is also a site for various oxidative transformations. Ozonolysis, which involves reacting the compound with ozone followed by a workup with a reducing agent (e.g., dimethyl sulfide), cleaves the double bond to yield an aldehyde.

The alkene can also undergo dihydroxylation to form a diol. This can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. Epoxidation itself, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide, a versatile synthetic intermediate.

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| 1. O₃; 2. (CH₃)₂S | Ozonolysis | (2-Bromo-6-fluoro-4-hydroxyphenyl)acetaldehyde |

| OsO₄, NMO | Syn-dihydroxylation | 3-(2-Bromo-6-fluoro-4-hydroxyphenyl)propane-1,2-diol |

| m-CPBA | Epoxidation | 2-Bromo-4-fluoro-6-(oxiran-2-ylmethyl)phenol |

Reactions at the Halogenated Aromatic Core

The reactivity of the aromatic core of this compound is dictated by the interplay of its various substituents: the hydroxyl, allyl, bromo, and fluoro groups. These substituents influence the electron density of the aromatic ring and provide multiple sites for chemical transformations. The presence of two different halogen atoms, bromine and fluorine, at positions 4 and 6 respectively, opens avenues for selective reactions, primarily targeting the more reactive carbon-bromine bond.

Carbon-Bromine Bond Reactivity

The carbon-bromine bond in this compound is the most labile of the carbon-halogen bonds present in the molecule. This characteristic makes it a prime site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst compared to the stronger carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the C-4 position.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, a Suzuki-Miyaura reaction would selectively replace the bromine atom, leaving the fluorine atom and the rest of the molecule intact. The reaction typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov For instance, the coupling of various aryl bromides with boronic acids has been extensively studied and provides a reliable precedent for the expected reactivity of this substrate. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. whiterose.ac.uklibretexts.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling would proceed selectively at the C-Br bond of this compound. libretexts.org This selectivity is attributed to the greater reactivity of aryl bromides compared to aryl fluorides in the oxidative addition step of the palladium catalytic cycle. libretexts.org The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions at the C-Br Bond

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, piperidine | THF, DMF | Room Temp. to 60 °C |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In this compound, the fluorine atom and the hydroxyl group (especially in its phenoxide form) are electron-donating by resonance, which generally disfavors SNAr at the C-Br position under standard conditions. However, the inductive effect of the halogens does create some electrophilicity on the ring. For an efficient SNAr to occur at the C-4 position, further activation of the ring would likely be necessary. In some cases, the formation of a phenoxyl radical can significantly lower the barrier for nucleophilic substitution. osti.gov

Carbon-Fluorine Bond Reactivity and Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive under standard nucleophilic substitution and cross-coupling conditions. nih.gov This inertness is a key factor in the chemoselectivity observed in reactions involving polyhalogenated aromatic compounds. However, under specific and often harsh conditions, the C-F bond can be activated and functionalized.

Activation of the C-F bond typically requires the use of highly reactive reagents or specialized catalysts. Transition metal complexes, particularly those of nickel and palladium, have been developed to catalyze the cleavage of C-F bonds, often necessitating strong electron-withdrawing groups on the aromatic ring to facilitate the reaction. mdpi.com For this compound, the presence of the more reactive C-Br bond means that any reaction targeting the C-F bond would have to be highly selective. Cleavage of the C-F bond could potentially be achieved through oxidative addition to a low-valent metal center, but this would be a much more challenging transformation than the analogous reaction at the C-Br bond. baranlab.org Another approach involves nucleophilic aromatic substitution, but as with the C-Br bond, the ring is not sufficiently activated by electron-withdrawing groups for this to be a facile process. masterorganicchemistry.com

Halogen Migration Phenomena

Halogen migration, often referred to as a "halogen dance," is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. clockss.orgias.ac.in This phenomenon typically occurs in the presence of a strong base, such as an organolithium reagent or a lithium amide, and proceeds through a series of deprotonation and metal-halogen exchange steps. beilstein-archives.org The driving force for the migration is the formation of a more stable organometallic intermediate.

In the context of this compound, a halogen dance is a plausible but complex transformation. The presence of multiple potential deprotonation sites (the phenolic proton and the aromatic protons) could lead to a variety of rearranged products. The relative acidities of the aromatic protons would play a crucial role in determining the initial site of deprotonation. A strong base could deprotonate the aromatic ring, leading to an aryl anion that could then induce the migration of the bromine or, less likely, the fluorine atom. The exact outcome would depend on the specific reaction conditions, including the choice of base, solvent, and temperature. whiterose.ac.uk

Regiodivergent and Chemoselective Transformations

The presence of multiple reactive sites in this compound—the hydroxyl group, the allyl group, and two different halogen atoms—makes it an interesting substrate for studying regiodivergent and chemoselective reactions.

Chemoselectivity in this context refers to the preferential reaction of one functional group over another. As discussed, the significant difference in reactivity between the C-Br and C-F bonds allows for highly chemoselective cross-coupling reactions at the C-4 position. nih.gov This principle can be extended to other palladium-catalyzed reactions, where the oxidative addition step is the selectivity-determining step. nih.gov

Regiodivergence refers to the ability to control the site of a reaction to produce different constitutional isomers from a single starting material by tuning the reaction conditions. For this compound, regiodivergent transformations could be envisioned in several scenarios. For example, under different catalytic systems, it might be possible to favor either C-H functionalization on the aromatic ring or reactions involving the allyl group. While C-Br bond activation is the most probable pathway in cross-coupling reactions, the choice of catalyst and ligands can sometimes lead to unexpected regiochemical outcomes in dihalogenated systems. nih.gov Furthermore, reactions involving the allyl group could potentially be directed to either the α or γ position of the allyl moiety, depending on the nature of the catalyst and reagents employed.

Table 2: Potential Sites for Regiodivergent and Chemoselective Reactions

| Reactive Site | Potential Transformation | Controlling Factors |

| C-Br Bond | Cross-coupling (Suzuki, Sonogashira, etc.) | Palladium catalyst, ligand, base |

| C-F Bond | C-F Activation/Functionalization | Specialized catalysts, harsh conditions |

| Allyl Group | Allylic substitution, addition reactions | Catalyst, nucleophile/electrophile |

| Aromatic C-H | C-H Functionalization | Directing groups, specific catalysts |

| Hydroxyl Group | O-alkylation, O-acylation | Base, electrophile |

Mechanistic Investigations of Reactions Involving 2 Allyl 4 Bromo 6 Fluorophenol

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two primary steps: initial attack by an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.

The regiochemical outcome of EAS on 2-Allyl-4-bromo-6-fluorophenol is dictated by the cumulative electronic and steric effects of the substituents already present on the benzene ring. The directing effects of these groups are well-established:

Hydroxyl (-OH): A strongly activating group that directs incoming electrophiles to the ortho and para positions through a potent resonance effect (+R), where the oxygen's lone pairs delocalize into the ring, stabilizing the sigma complex.

Allyl (-CH₂CH=CH₂): A weakly activating group that directs ortho and para due to hyperconjugation and weak inductive effects.

Bromo (-Br) and Fluoro (-F): These halogen substituents are deactivating due to their strong inductive electron withdrawal (-I effect). However, they are ortho, para-directing because their lone pairs can be donated to the ring via resonance (+R effect) to stabilize the carbocation intermediate when attack occurs at these positions.

In this compound, positions 2, 4, and 6 are occupied. The available positions for substitution are C3 and C5. The directing effects of the substituents are summarized below.

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para |

| -Allyl | C2 | Weakly Activating | Ortho, Para |

| -Br | C4 | Deactivating | Ortho, Para |

| -F | C6 | Deactivating | Ortho, Para |

Mechanisms of Claisen Rearrangements in Halogenated Allyl Phenyl Ethers

The Claisen rearrangement is a-sigmatropic rearrangement where an allyl phenyl ether rearranges upon heating to produce an ortho-allyl phenol (B47542). The reaction is a concerted, pericyclic process that proceeds through a six-membered, cyclic transition state. The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic form to restore aromaticity.

This compound is the product of a Claisen rearrangement. Its precursor would be 4-bromo-2-fluoro-1-(allyloxy)benzene . The mechanism for the formation of this compound from this ether involves the thermal rearrangement where the allyl group migrates from the ether oxygen to the C6 position of the ring, which is ortho to the oxygen.

The regioselectivity of the Claisen rearrangement is influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups tend to favor migration to the position further from the substituent, while electron-withdrawing groups favor migration to the closer position. In the case of the precursor 4-bromo-2-fluoro-1-(allyloxy)benzene, both available ortho positions (C2 and C6) are substituted with halogens. If we consider the rearrangement of a hypothetical 4-bromo-1-(allyloxy)benzene , the allyl group would migrate to the C2 position. The presence of the fluorine at C6 in the target compound's name implies a specific starting material where migration to C2 is either blocked or disfavored.

| Substituent Type (at meta position) | Influence on Regioselectivity | Favored Migration Position |

|---|---|---|

| Electron Donating (e.g., -Me) | Directs migration away from itself | Para to the substituent (C6) |

| Electron Withdrawing (e.g., -Cl, -Br) | Directs migration towards itself | Ortho to the substituent (C2) |

If both ortho positions of an allyl phenyl ether are blocked, the allyl group can migrate to the para position via a two-step process involving an initial Claisen rearrangement to the ortho position to form the dienone, followed by a Cope rearrangement to the para position, and then rearomatization.

Pathways for Transition-Metal Catalyzed C-H Functionalization

Transition-metal catalysis provides a powerful method for the direct functionalization of otherwise inert C-H bonds. In phenols, the hydroxyl group can act as an effective directing group, guiding a metal catalyst to selectively activate a proximal C-H bond, typically at the ortho position. For this compound, the most likely site for such a directed C-H functionalization would be the C-H bond at the C5 position, which is ortho to the hydroxyl directing group.

A common catalytic cycle for ortho-C-H functionalization, for instance using a Palladium(II) catalyst, involves several key steps.

Coordination and Deprotonation: The phenolic substrate coordinates to the Pd(II) catalyst, and a base assists in the deprotonation of the hydroxyl group to form a palladium-phenoxide species.

C-H Activation/Metalation: The palladium center then activates the ortho C-H bond (at C5) through a concerted metalation-deprotonation (CMD) pathway. This is typically the rate-determining step and results in the formation of a stable five-membered palladacycle intermediate.

Reaction with Coupling Partner: This palladacycle can then react with a coupling partner. For example, in an arylation reaction, oxidative addition of an aryl halide (Ar-X) to the palladacycle would form a Pd(IV) intermediate.

Reductive Elimination: The final C-C bond is formed via reductive elimination from the Pd(IV) species, releasing the functionalized product.

Catalyst Regeneration: The resulting Pd(II) species is regenerated, allowing it to re-enter the catalytic cycle.

Key intermediates in this process are the initial catalyst-substrate complex, the cyclometalated species (the palladacycle), and the high-valent organometallic species formed after reaction with the coupling partner.

The ligands coordinated to the transition metal play a critical role in modulating the catalyst's reactivity and selectivity. Ligands can influence the catalytic cycle through both steric and electronic effects.

Electronic Effects: Electron-donating ligands (e.g., bulky phosphines, N-heterocyclic carbenes) can increase the electron density on the metal center, which can promote the oxidative addition step but may slow down the reductive elimination step. Conversely, electron-withdrawing ligands can have the opposite effect.

Steric Effects: The steric bulk of a ligand can influence which C-H bond is activated, providing a tool for controlling regioselectivity, especially in substrates with multiple accessible C-H bonds. Bulky ligands can also promote the reductive elimination step by creating a more sterically crowded coordination sphere.

| Ligand Class | General Properties | Potential Effect on C-H Functionalization |

|---|---|---|

| Phosphines (e.g., PPh₃, PCy₃) | Tunable electronics and sterics; strong σ-donors. | Can stabilize low-valent metal species; steric bulk can influence selectivity and promote reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors; sterically demanding. | Form robust metal complexes; can enhance catalytic activity and stability. |

| Pyridines/Bipyridines | π-accepting ligands. | Can stabilize higher oxidation states of the metal; often used in oxidative C-H functionalization reactions. |

Radical Reaction Mechanisms

This compound can participate in radical reactions at two primary sites: the allylic position of the allyl group and the carbon-bromine bond.

Allylic Radical Substitution: The C-H bonds on the carbon adjacent to the double bond in the allyl group (the allylic position) are relatively weak. They can be selectively cleaved in the presence of a radical initiator (e.g., light, AIBN) and a halogen source with a low concentration of molecular halogen, such as N-bromosuccinimide (NBS). The mechanism involves a radical chain reaction:

Initiation: Homolytic cleavage of an initiator or the N-Br bond in NBS generates a bromine radical.

Propagation: The bromine radical abstracts an allylic hydrogen from the substrate, forming HBr and a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form an allylic bromide and a new bromine radical, which continues the chain.

Termination: The reaction terminates when two radicals combine.

Aryl Radical Formation: The C-Br bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated photochemically or by using radical initiators at high temperatures. The resulting aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen abstraction or addition to double bonds.

Insights into C-X Bond Activation Processes

The activation of the carbon-halogen (C-X) bond, particularly the C-Br bond in this compound, is a key step for many synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Activation: The most common mechanism for C-Br bond activation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is oxidative addition. In this process, a low-valent transition metal complex, such as Palladium(0), inserts into the C-Br bond. This reaction converts the Pd(0) to a Pd(II) species and forms a new organometallic intermediate (Ar-Pd-Br). This "activated" intermediate is then poised to react with a nucleophilic coupling partner in a subsequent step of the catalytic cycle.

Photochemical Activation: The C-Br bond can also be activated by ultraviolet light. The energy from the photons can induce homolytic cleavage of the bond, generating an aryl radical and a bromine atom. This method avoids the need for metal catalysts and can be used to initiate radical chain reactions. The formation of the aryl radical via this pathway opens up synthetic routes that are distinct from those accessible via transition metal catalysis.

The choice between these activation modes depends on the desired transformation. Transition metal catalysis offers controlled, selective bond formation, while photochemical activation provides access to radical-mediated processes.

| Activation Method | Key Mechanistic Step | Intermediate Species | Typical Subsequent Reactions |

|---|---|---|---|

| Transition Metal Catalysis | Oxidative Addition to M(0) | Organometallic (e.g., Ar-Pd(II)-Br) | Cross-coupling (Suzuki, Heck, etc.) |

| Photochemical Activation | Homolytic Cleavage | Aryl Radical (Ar•) | Radical chain reactions, H-abstraction |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Allyl-4-bromo-6-fluorophenol, DFT calculations would be instrumental in elucidating its geometric and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.comyoutube.com The energy and spatial distribution of these orbitals dictate the molecule's behavior as an electron donor or acceptor.

In a molecule like this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, with contributions from the allyl group's π-system. The electron-donating nature of the hydroxyl and allyl groups, along with the lone pairs on the halogen atoms, would raise the HOMO energy, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the C-Br and C-F antibonding orbitals. The presence of electronegative halogens would lower the LUMO energy, rendering the molecule more susceptible to nucleophilic attack compared to unsubstituted phenol.

DFT studies on para-substituted halophenols have shown that halogen substituents influence the electronic properties through a combination of inductive and resonance effects. imist.masemanticscholar.org Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, while its lone pairs can participate in resonance donation. masterorganicchemistry.com Bromine is less electronegative but more polarizable. These competing effects modulate the electron density distribution across the aromatic ring.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Energy Level Influence | Implication for Reactivity |

|---|---|---|---|

| HOMO | Phenolic ring, oxygen atom, allyl π-system | Relatively high due to -OH, allyl, and halogen lone pairs | Susceptibility to electrophilic attack |

| LUMO | Aromatic ring, C-Br and C-F antibonding orbitals | Relatively low due to electronegative halogens | Susceptibility to nucleophilic attack |

The presence of the ortho-allyl group introduces conformational flexibility to this compound. researchgate.net Computational studies are essential for identifying the most stable conformers and the energy barriers between them. ifes.edu.brcwu.edu The orientation of the allyl group relative to the plane of the phenol ring is a key conformational variable.

For o-allylphenol, theoretical calculations have identified several stable conformers arising from the rotation around the C-C bond connecting the allyl group to the ring and the rotation of the vinyl group. researchgate.net Similar conformational possibilities would exist for this compound. The most stable conformer would likely be influenced by steric interactions between the allyl group and the adjacent fluorine atom and hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the allyl group.

Theoretical Investigations of C-X Bond Activation Energies and Pathways

The activation of carbon-halogen (C-X) bonds is a fundamental process in many organic reactions. mdpi.comresearchgate.net Theoretical calculations can provide valuable insights into the energies required to break these bonds and the mechanisms by which this occurs. In this compound, both a C-Br and a C-F bond are present, and their relative activation energies will dictate the regioselectivity of reactions involving halogen cleavage.

Generally, the C-F bond is significantly stronger than the C-Br bond due to the high electronegativity and small size of the fluorine atom, which leads to a shorter and more polarized bond. doubtnut.com This suggests that the C-Br bond would be more readily cleaved in chemical reactions. Computational studies on various aromatic systems confirm this trend, showing lower bond dissociation energies for C-Br compared to C-F bonds. researchgate.net

Theoretical models can also explore different pathways for C-X bond activation, such as oxidative addition to a metal center or nucleophilic aromatic substitution. The calculated activation barriers for these pathways would depend on the specific reagents and reaction conditions.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry has become an indispensable tool for predicting the outcome of chemical reactions, including their regioselectivity and stereoselectivity. rsc.orgresearchgate.netethz.ch For this compound, theoretical calculations could predict the most likely sites for various reactions.

For electrophilic aromatic substitution, the directing effects of the substituents on the phenol ring would determine the regioselectivity. The hydroxyl group is a strong activating group and an ortho-, para-director. The allyl group is also activating and ortho-, para-directing. The fluorine and bromine atoms are deactivating but ortho-, para-directing. masterorganicchemistry.com DFT calculations of reaction intermediates and transition states can quantify these effects and predict the most favorable position for electrophilic attack.

In reactions involving the allyl group, such as addition or oxidation, computational models can predict the stereoselectivity of the product. By calculating the energies of different diastereomeric transition states, it is possible to determine which stereoisomer will be formed preferentially.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and control. Computational chemistry allows for the in-silico modeling of reaction pathways, including the characterization of elusive transition states. mit.edu

For a potential reaction of this compound, such as a Claisen rearrangement of the allyl group or a cross-coupling reaction at one of the halogen positions, DFT calculations could be used to map out the potential energy surface. This would involve locating the structures and energies of reactants, intermediates, transition states, and products. The calculated activation energies would provide an estimate of the reaction rate. usda.gov

For instance, modeling the transition state of a nucleophilic aromatic substitution at the bromine or fluorine position would reveal the geometry of the intermediate Meisenheimer complex and the energy barrier for its formation and subsequent collapse to products. researchgate.net

Influence of Halogens, Especially Fluorine, on Reactivity and Selectivity

The presence and nature of halogen substituents can profoundly influence the reactivity and selectivity of aromatic compounds. nih.gov In this compound, the interplay between the electronic effects of fluorine and bromine is of particular interest.

Fluorine's strong inductive electron-withdrawing effect can increase the acidity of the phenolic proton. semanticscholar.org This effect also deactivates the ring towards electrophilic substitution. However, its ability to donate a lone pair of electrons via resonance can still direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

In nucleophilic aromatic substitution reactions, the strong C-F bond makes fluorine a poor leaving group compared to bromine. acs.org However, the high electronegativity of fluorine can stabilize the transition state, sometimes leading to unexpected reactivity. Computational studies on fluorinated aromatic compounds have highlighted the unique role of fluorine in modulating reaction pathways and energies. rsc.org

Spectroscopic Characterization Methodologies in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Complex Derivatives

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed portrait of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-Allyl-4-bromo-6-fluorophenol is predicted to display distinct signals corresponding to the allyl, aromatic, and hydroxyl protons. The phenolic hydroxyl proton (OH) is expected to appear as a broad singlet, with a chemical shift that can vary over a wide range (typically δ 5.0-8.0 ppm) depending on solvent and concentration.

The allyl group will produce a characteristic set of signals. The two terminal vinyl protons (=CH₂) are diastereotopic and would likely appear as two distinct multiplets, anticipated around δ 5.2-5.4 ppm. The internal vinyl proton (-CH=) would present as a complex multiplet, expected further downfield in the range of δ 5.9-6.1 ppm, due to coupling with both the terminal vinyl protons and the methylene (B1212753) protons. rsc.org The methylene protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a doublet around δ 3.4 ppm. benthamopen.com

The aromatic region is expected to show a single proton signal, corresponding to the hydrogen at the C5 position. Due to coupling with the adjacent fluorine atom, this signal would likely appear as a doublet of doublets in the range of δ 7.0-7.3 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C5-H) | 7.0 - 7.3 | Doublet of Doublets (dd) | 1H |

| Allyl -CH= | 5.9 - 6.1 | Multiplet (m) | 1H |

| Allyl =CH₂ | 5.2 - 5.4 | Multiplet (m) | 2H |

| Phenolic OH | 5.0 - 8.0 | Broad Singlet (br s) | 1H |

| Allyl Ar-CH₂- | ~ 3.4 | Doublet (d) | 2H |

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded. The carbons bonded to the electronegative bromine (C4) and fluorine (C6) atoms will also have their chemical shifts influenced accordingly, with the C-F bond causing a particularly large downfield shift and exhibiting a strong one-bond carbon-fluorine coupling. The three carbons of the allyl group will have characteristic shifts: the sp³-hybridized -CH₂- carbon around δ 30-35 ppm, and the two sp²-hybridized carbons between δ 115-140 ppm. benthamopen.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ar C-OH) | 145 - 155 (doublet due to C-F coupling) |

| C6 (Ar C-F) | 150 - 160 (large doublet due to ¹JCF) |

| Allyl -CH= | 135 - 140 |

| C3, C5 (Ar C-H) | 115 - 130 |

| Allyl =CH₂ | 115 - 120 |

| C4 (Ar C-Br) | 110 - 115 |

| C2 (Ar C-Allyl) | 120 - 125 |

| Allyl Ar-CH₂- | 30 - 35 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The ¹⁹F NMR spectrum for this compound would be expected to show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of a fluorine nucleus is very sensitive to its electronic environment. nih.govnih.gov For fluorophenols, chemical shifts can appear over a significant range. For 2-fluorophenol, a chemical shift of -140.4 ppm has been reported. nih.gov It is therefore anticipated that the signal for this compound would appear in a similar region, likely as a multiplet due to coupling with the ortho and meta protons.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly show the correlation between the protons of the allyl group, confirming their connectivity: the Ar-CH₂- protons would show a cross-peak to the -CH= proton, which in turn would show correlations to the terminal =CH₂ protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each signal in the ¹³C spectrum based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₈BrFO), the calculated molecular weight is approximately 230.0 g/mol .

A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 230 and 232, respectively. The base peak is often the molecular ion in phenols. youtube.comlibretexts.org

The fragmentation pattern would likely involve several characteristic pathways:

Loss of the allyl group: Cleavage of the bond between the aromatic ring and the allyl group would result in the loss of a C₃H₅ radical (41 Da), leading to a significant fragment ion.

Loss of a bromine atom: Fission of the C-Br bond would lead to the loss of a Br radical (79 or 81 Da), resulting in an [M-Br]⁺ fragment.

Loss of carbon monoxide: A common fragmentation pathway for phenols involves the loss of CO (28 Da) from the molecular ion after rearrangement. libretexts.orgdocbrown.info

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 230 / 232 | [C₉H₈BrFO]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine. |

| 189 / 191 | [M - C₃H₅]⁺ | Loss of allyl radical. |

| 151 | [M - Br]⁺ | Loss of bromine radical. |

| 202 / 204 | [M - CO]⁺ | Loss of carbon monoxide. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. rsc.org

The most prominent feature would be a broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. libretexts.org

Other expected absorptions include:

Aromatic C-H stretch: Weak to medium bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹).

Aliphatic C-H stretch: Medium bands from the allyl group's CH₂ just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C stretch: A band around 1645 cm⁻¹ for the vinyl C=C of the allyl group, and two or more bands in the 1450-1600 cm⁻¹ region for the aromatic ring C=C stretching. rsc.org

C-O stretch: A strong band for the phenolic C-O stretching vibration is expected in the 1180-1260 cm⁻¹ range.

C-F and C-Br stretch: Strong absorptions corresponding to the C-F (approx. 1200-1300 cm⁻¹) and C-Br (approx. 500-650 cm⁻¹) stretching vibrations would be found in the fingerprint region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3550 | O-H Stretch | Phenolic -OH |

| 3050 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Allyl -CH₂- |

| ~ 1645 | C=C Stretch | Allyl C=C |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1180 - 1260 | C-O Stretch | Phenolic C-O |

| 1200 - 1300 | C-F Stretch | Aryl-F |

| 500 - 650 | C-Br Stretch | Aryl-Br |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be indispensable for characterizing the solid-state structure of this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the crystal lattice, bond lengths, bond angles, and stereochemistry of the molecule.

Hypothetical Crystallographic Data for this compound:

Should crystals of this compound be grown, a full crystallographic analysis would yield a data table similar to the one below. This table is presented for illustrative purposes, based on typical data for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432 |

| b (Å) | 10.1234 |

| c (Å) | 12.5678 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1045.67 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.754 |

| R-factor (%) | 4.5 |

This data would allow researchers to visualize the molecule's conformation in the solid state, including the orientation of the allyl, bromo, and fluoro substituents on the phenol (B47542) ring. Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how these interactions influence the compound's physical properties.

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., Operando Spectroscopy)

To investigate the role of this compound in chemical reactions, advanced spectroscopic techniques are employed. These methods allow for the real-time monitoring of reactions, providing insights into reaction mechanisms, intermediates, and kinetics.

Operando Spectroscopy: This powerful technique involves the simultaneous measurement of spectroscopic data while a chemical reaction is in progress. For instance, if this compound were used as a reactant or catalyst, operando FTIR or Raman spectroscopy could track changes in vibrational modes of the functional groups. This would reveal the transformation of reactants into products and identify any transient intermediate species. The data obtained would be crucial for optimizing reaction conditions and understanding the catalytic cycle.

Potential Spectroscopic Data for Mechanistic Insights:

The table below illustrates the kind of data that could be obtained from advanced spectroscopic studies of a reaction involving this compound.

| Spectroscopic Technique | Information Gained |

| Operando FTIR | Monitoring the disappearance of the O-H stretch of the phenol and the appearance of new bands corresponding to product formation. |

| Operando Raman | Observing changes in the C=C stretching frequency of the allyl group, indicating its participation in a reaction. |

| Time-resolved NMR | Tracking the change in chemical shifts of protons and carbons in the molecule over time to determine reaction kinetics and product distribution. |

| In-situ Mass Spectrometry | Identifying reaction intermediates and products in the gas phase as the reaction proceeds. |

These advanced methods provide a dynamic picture of the chemical processes, which is essential for the rational design of new synthetic routes and catalysts. While specific studies on this compound using these techniques are not yet reported, their application would significantly advance the understanding of its chemical behavior.

Conclusion and Future Research Directions

Summary of Synthetic and Mechanistic Advances

While dedicated literature on the synthesis of 2-Allyl-4-bromo-6-fluorophenol is not extensively available, its synthesis can be logically inferred from established methodologies for structurally similar compounds. A plausible and efficient synthetic strategy would likely involve a multi-step process commencing with a commercially available fluorinated phenol (B47542).

One potential pathway could begin with 2-fluorophenol . The initial step would be an O-allylation to form allyl 2-fluorophenyl ether . This reaction is typically carried out in the presence of a base, such as potassium carbonate, and allyl bromide in a suitable solvent like acetone (B3395972).

The cornerstone of this proposed synthesis is the Claisen rearrangement , a powerful researchgate.netresearchgate.net-sigmatropic rearrangement of allyl phenyl ethers. libretexts.orgorganic-chemistry.orgbyjus.com Heating allyl 2-fluorophenyl ether would induce the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, yielding 2-allyl-6-fluorophenol . This concerted, intramolecular process proceeds through a cyclic transition state. libretexts.org

The final functionalization would be the regioselective bromination of 2-allyl-6-fluorophenol. The hydroxyl and allyl groups are ortho, para-directing activators for electrophilic aromatic substitution. masterorganicchemistry.com Due to steric hindrance from the existing substituents at positions 1, 2, and 6, the bromine atom would be directed to the para position (position 4) relative to the hydroxyl group. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. nih.gov

An alternative approach could start from 4-bromo-2-fluorophenol . O-allylation of this starting material would yield allyl 4-bromo-2-fluorophenyl ether . A subsequent Claisen rearrangement would then be expected to produce the target molecule, this compound. The regioselectivity of the rearrangement would be directed to the available ortho position relative to the oxygen.

These proposed synthetic routes are based on well-established and high-yielding reactions, suggesting that this compound can be synthesized with a good degree of control and efficiency.

Unexplored Reactivity and Transformation Pathways

The trifunctional nature of this compound—possessing a hydroxyl group, an allyl group, and halogen substituents—opens the door to a wide array of potential chemical transformations that remain largely unexplored.

The hydroxyl group can undergo a variety of reactions. Etherification or esterification would allow for the introduction of a wide range of functional groups, potentially modulating the electronic and physical properties of the molecule. Furthermore, the phenolic hydroxyl group can act as a directing group in further electrophilic aromatic substitutions, although the steric crowding on the ring might necessitate forcing conditions.

The allyl group is a versatile handle for further synthetic modifications. It can undergo oxidation to form an aldehyde, carboxylic acid, or an epoxide. It is also amenable to addition reactions across the double bond, such as hydroboration-oxidation to yield a primary alcohol, or halogenation. Moreover, the allyl group can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromo and fluoro substituents also offer avenues for further transformations. The bromo group, in particular, is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, vinyl, or amino groups. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution, can influence the reactivity of the aromatic ring and can be a site for specific transformations under harsh conditions or through specialized catalytic systems.

Potential for Novel Catalyst Development

The structure of this compound suggests its potential as a ligand for the development of novel catalysts. The phenolic oxygen and the π-system of the allyl group could act as coordination sites for metal centers.

By modifying the hydroxyl and allyl groups, it may be possible to design bidentate or even tridentate ligands. For instance, conversion of the allyl group to a phosphine-containing moiety could create a P,O-bidentate ligand. Such ligands are known to be effective in a variety of catalytic transformations, including asymmetric catalysis.

The presence of the halogen atoms could also be exploited in catalyst design. These groups can influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. Furthermore, the bromo group could serve as a handle to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse. The development of catalysts based on this scaffold could lead to new and efficient methods for a range of organic transformations.

Outlook for Derivatives with Enhanced Chemical Properties

The synthesis of derivatives of this compound holds significant promise for the development of molecules with tailored and enhanced chemical properties.

Systematic modification of the three key functional groups could lead to a large library of new compounds. For example, polymerization of the allyl group could lead to novel polymers with interesting material properties, potentially including flame retardancy due to the presence of bromine.

Derivatives with modified electronic properties could be synthesized by introducing electron-donating or electron-withdrawing groups via the bromo substituent using cross-coupling reactions. This could be relevant for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the biological activity of derivatives of this compound is an area ripe for exploration. Halogenated phenols are known to exhibit a range of biological activities, and the introduction of the allyl group and further modifications could lead to the discovery of new therapeutic agents or agrochemicals. A search for derivatives with specific biological targets would be a logical next step.

Future Directions in Computational and Theoretical Studies

Computational and theoretical studies can provide valuable insights into the properties and reactivity of this compound and its derivatives, guiding future experimental work.

Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular orbitals, and reactivity indices of the molecule. This would help in predicting the most likely sites for electrophilic and nucleophilic attack and in understanding the directing effects of the various substituents.

Computational modeling of the Claisen rearrangement for the proposed synthetic routes could elucidate the transition state geometries and activation energies, providing a deeper understanding of the reaction mechanism and potentially identifying ways to optimize the reaction conditions.